molecular formula C27H23ClN4O4S B2398427 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-01-1

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

カタログ番号 B2398427
CAS番号: 688056-01-1
分子量: 535.02
InChIキー: BXAPMXSZHBVKLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

科学的研究の応用

Antimicrobial Activities

Research has shown that derivatives structurally related to the compound have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds possessed good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Patel, Patel, and Patel (2010) developed new quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and assessed their antibacterial and antifungal activities, finding pronounced antifungal activity against C. albicans (Patel, Patel, & Patel, 2010).

Anticancer Activities

Noolvi and Patel (2013) explored the anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, highlighting one compound's remarkable activity against the CNS SNB-75 cancer cell line. This study also underlined the potential of quinazoline derivatives in inhibiting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013). Additionally, Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties and demonstrated potent antiproliferative activities against various cancer cell lines, highlighting the significance of structural modifications in enhancing biological activity (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).

Pharmaceutical Intermediates

The compound's structure suggests potential utility as an intermediate in pharmaceutical synthesis. For example, Ramesh, Reddy, and Reddy (2006) described an improved process for synthesizing an important intermediate in the preparation of the anti-hypertensive agent Doxazosin, illustrating the role of similar compounds in drug development (Ramesh, Reddy, & Reddy, 2006).

作用機序

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many drugs containing a piperazine moiety act by interacting with biological receptors such as serotonin receptors .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4-chlorophenylpiperazine derivative with a benzaldehyde derivative, followed by a condensation reaction with a quinazolinone derivative. The final product is obtained by the addition of a thiol group to the quinazolinone ring.", "Starting Materials": [ "4-chlorophenylpiperazine", "benzaldehyde", "4-nitrophenylacetic acid", "thioglycolic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid using sodium borohydride in ethanol", "Step 2: Coupling of 4-aminophenylacetic acid with benzaldehyde in the presence of acetic anhydride and sulfuric acid to form 4-[(benzylidene)amino]phenylacetic acid", "Step 3: Reduction of 4-[(benzylidene)amino]phenylacetic acid with sodium borohydride in ethanol to form 4-[(phenylmethyl)amino]phenylacetic acid", "Step 4: Coupling of 4-[(phenylmethyl)amino]phenylacetic acid with 4-chlorophenylpiperazine in the presence of potassium carbonate and acetonitrile to form 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "Step 5: Addition of thioglycolic acid in the presence of sodium bicarbonate and dimethylformamide to the quinazolinone ring to form 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ] }

CAS番号

688056-01-1

製品名

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

分子式

C27H23ClN4O4S

分子量

535.02

IUPAC名

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H23ClN4O4S/c28-19-5-7-20(8-6-19)30-9-11-31(12-10-30)25(33)18-3-1-17(2-4-18)15-32-26(34)21-13-23-24(36-16-35-23)14-22(21)29-27(32)37/h1-8,13-14H,9-12,15-16H2,(H,29,37)

InChIキー

BXAPMXSZHBVKLU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。